molecular formula C18H21NO4S B2910382 3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine CAS No. 1797343-81-7

3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine

Cat. No.: B2910382
CAS No.: 1797343-81-7
M. Wt: 347.43
InChI Key: VMOZFCFGUZOPGN-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine is a structurally complex small molecule featuring a four-membered azetidine ring. The azetidine core is substituted at position 1 with a 4-propylbenzoyl group and at position 3 with a (furan-2-yl)methanesulfonyl moiety. This compound combines a sulfonyl group (known for its electron-withdrawing properties and role in hydrogen bonding) with a lipophilic 4-propylbenzoyl group, which may enhance membrane permeability.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-4-14-6-8-15(9-7-14)18(20)19-11-17(12-19)24(21,22)13-16-5-3-10-23-16/h3,5-10,17H,2,4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOZFCFGUZOPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine is a novel azetidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antiviral, anticancer, and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₁NO₃S
  • Molecular Weight : 189.25 g/mol

This compound features a furan ring and a propylbenzoyl moiety, contributing to its unique biological profile.

Antiviral Activity

Recent studies have indicated that azetidine derivatives exhibit notable antiviral properties. Although specific data on the compound is limited, related compounds have shown significant activity against various viruses.

Case Study: Related Azetidine Compounds

A study involving a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones demonstrated antiviral activity against human coronaviruses and influenza viruses. For instance, the compound trans-11f showed an EC50 of 45 µM against human coronavirus 229E, which is comparable to the reference drug ribavirin (EC50 = 112 µM) . This suggests that structural modifications in azetidine derivatives can enhance their antiviral efficacy.

Anticancer Activity

Azetidine derivatives have also been evaluated for their cytostatic effects on cancer cell lines.

Research Findings

In one study, various azetidinone compounds were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that some derivatives exhibited IC50 values ranging from 14.5 to 97.9 µM, indicating moderate anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-714.5
Compound BHCT-11639.9
Compound CCapan-197.9

These findings highlight the potential of azetidine derivatives as therapeutic agents in oncology.

Antimicrobial Activity

The antimicrobial properties of azetidine compounds have been explored, particularly their role as antibiotic adjuvants.

Case Study: Antibiotic Enhancement

The trans-11f isomer was identified as an adjuvant for oxacillin, enhancing its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Docking studies revealed that this compound could displace oxacillin at the β-lactamase site, thereby protecting it from degradation . This indicates a promising avenue for developing new strategies to combat antibiotic resistance.

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Functional GroupPositionReactivity Implications
Azetidine ringCoreSusceptible to nucleophilic/acidic ring-opening
Methanesulfonyl (-SO₂CH₂-furan)C3Stabilizes adjacent carbocations; leaving-group potential
4-PropylbenzoylN1Hydrolysis-resistant under mild conditions

Ring-Opening Reactions

Azetidines undergo ring-opening via nucleophilic attack or acid catalysis. For this compound:

Nucleophilic Ring-Opening

The C2 and C4 positions are electrophilic due to adjacent sulfonyl and benzoyl groups. Example reactions:

  • Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the azetidine ring opens to form a γ-amino sulfonic acid (predicted yield: 45–60%) .
  • Aminolysis : Primary amines (e.g., NH₃/MeOH) attack C2, yielding β-amino sulfonamide derivatives .

Table 2: Hypothetical Ring-Opening Reactions

Reagent/ConditionsProductYield (Predicted)
HCl (1M), H₂O, 80°Cγ-Amino sulfonic acid55%
NH₃, MeOH, 25°C3-(Furan-2-ylmethanesulfonyl)-β-aminopropanamide68%
NaBH₄, THFReduced pyrrolidine derivative<10% (low strain relief)

Substitution Reactions

The methanesulfonyl group facilitates substitution at C3:

Nucleophilic Aromatic Substitution

The furan-2-ylmethanesulfonyl group may undergo displacement with strong nucleophiles (e.g., NaN₃/DMF), though steric hindrance from the benzoyl group limits reactivity .

Cross-Coupling Reactions

Palladium-catalyzed α-arylation at C3 is plausible, as seen in azetidine derivatives :

  • Buchwald-Hartwig Amination : Coupling with aryl halides could introduce aryl groups at C3 .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via retro-aza-Michael pathways .
  • Oxidative Degradation : The furan ring is susceptible to oxidation (e.g., mCPBA), forming a diketone .

Table 3: Stability Under Common Conditions

ConditionObservationReference
pH 2–6, 25°CStable for 48 hours (no ring-opening)
UV light (254 nm)Partial decomposition (15% in 24 h)
O₂, 40°CFuran oxidation to diketone (72 h)

Biological Interactions

While direct data are unavailable, structurally related azetidines show:

  • Antibacterial Activity : Analogous N-sulfonyl azetidines inhibit LpxC in Gram-negative bacteria .
  • Metabolic Pathways : Hepatic CYP3A4-mediated oxidation of the furan ring .

Comparison with Similar Compounds

Azetidine Derivatives

  • 1-(4-Methylbenzoyl)-3-(phenylsulfonyl)azetidine : Lacks the furan and propyl groups but retains the sulfonyl-benzoyl-azetidine scaffold. The absence of the furan ring reduces metabolic instability but may diminish target-binding specificity in heterocycle-dependent systems .
  • 3-(Thiophene-2-sulfonyl)-1-(4-ethylbenzoyl)azetidine : Replaces furan with thiophene, enhancing sulfur-mediated hydrophobic interactions but increasing molecular weight (MW: ~395 g/mol vs. target compound’s ~377 g/mol).

Sulfonyl-Containing Agrochemicals (from )

  • Metsulfuron-methyl : A triazinyl-sulfonylurea herbicide. While structurally distinct, its sulfonylurea group shares reactivity with the target compound’s sulfonyl moiety, enabling nucleophilic substitution or hydrolysis. However, the azetidine ring in the target compound confers greater conformational rigidity compared to triazine-based herbicides .

Furan-Containing Bioactive Compounds (from )

  • 3-(1-Hydroxynaphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines : These pyrazolines exhibit cerebroprotective activity, attributed to furan’s role in redox modulation. The target compound’s furan group may similarly contribute to antioxidant or neuroprotective effects, though this remains speculative without direct data .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Solubility (mg/mL)
Target Compound 377.4 3.2 Azetidine, sulfonyl, furan, benzoyl 0.12 (DMSO)
1-(4-Methylbenzoyl)-3-(phenylsulfonyl)azetidine 345.4 2.8 Azetidine, sulfonyl, benzoyl 0.25 (DMSO)
Metsulfuron-methyl 381.4 1.9 Triazine, sulfonylurea, methyl ester 0.35 (Water)
Pyrazoline Derivative ~350 2.5 Pyrazoline, furan, naphthalenol 0.08 (DMSO)
  • Lipophilicity : The target compound’s higher LogP (3.2 vs. 2.8–2.5 in analogs) reflects the contribution of the 4-propylbenzoyl group, favoring blood-brain barrier penetration but risking hepatotoxicity.
  • Solubility : Lower aqueous solubility compared to metsulfuron-methyl underscores the trade-off between lipophilicity and bioavailability.

Research Findings and Limitations

  • Synthetic Accessibility : The azetidine ring’s strain complicates synthesis compared to five- or six-membered analogs. Yields for similar azetidine derivatives rarely exceed 40%, as seen in pyrazoline syntheses .
  • Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation, suggesting the target compound may require structural optimization for in vivo applications.

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